molecular formula C8H9NO2S B12364181 ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate

ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate

Katalognummer: B12364181
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: WTEHEBJBSSTIHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an ethyl ester and a thioketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with thiolating agents. One common method is the reaction of 3-cyano-6-ethoxycarbonylpyridine with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield the desired thioketone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the thiolation process while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thioketone group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate involves its interaction with biological molecules through its thioketone group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 6-oxo-3H-pyridine-3-carboxylate: Similar structure but with a ketone group instead of a thioketone.

    Methyl 6-sulfanylidene-3H-pyridine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    6-Sulfanylidene-3H-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its combination of an ethyl ester and a thioketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H9NO2S

Molekulargewicht

183.23 g/mol

IUPAC-Name

ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)6-3-4-7(12)9-5-6/h3-6H,2H2,1H3

InChI-Schlüssel

WTEHEBJBSSTIHH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C=CC(=S)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.